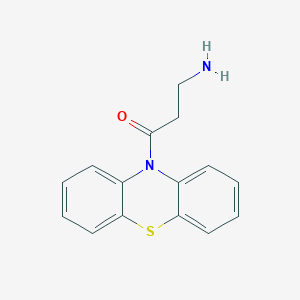

3-Amino-1-phenothiazin-10-yl-propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2OS |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

3-amino-1-phenothiazin-10-ylpropan-1-one |

InChI |

InChI=1S/C15H14N2OS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10,16H2 |

InChI Key |

FXUBEQZPKFFQBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 3 Amino 1 Phenothiazin 10 Yl Propan 1 One

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy (NMR)

No specific ¹H or ¹³C NMR data for 3-Amino-1-phenothiazin-10-yl-propan-1-one has been found in the surveyed scientific literature. For other phenothiazine (B1677639) derivatives, NMR spectroscopy is a critical tool for structural elucidation, allowing for the assignment of protons and carbons in the phenothiazine core and its substituents. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

Published experimental high-resolution mass spectrometry data that would confirm the elemental composition and exact mass of this compound are not available. This technique is routinely used to determine the molecular weight and formula of novel phenothiazine compounds. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Such studies are essential for unambiguously determining the solid-state conformation, including the characteristic folding of the phenothiazine ring system and the spatial orientation of the aminopropanone substituent. mdpi.com

Chromatographic Techniques for Purification and Purity Analysis (e.g., HPLC, GC)

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the purification and purity assessment of phenothiazine derivatives, specific methods, retention times, or chromatograms for this compound have not been reported in the available literature. The general applicability of HPLC for analyzing phenothiazine compounds has been noted.

In Vitro Pharmacological Investigations and Biological Activities of 3 Amino 1 Phenothiazin 10 Yl Propan 1 One

Evaluation of Antimicrobial Efficacy

No specific studies detailing the antimicrobial efficacy of 3-Amino-1-phenothiazin-10-yl-propan-1-one were found. Research on other phenothiazine (B1677639) derivatives has shown activity against various microbes, but this cannot be extrapolated to the specific compound .

There are no available research findings or data tables specifically documenting the antibacterial activity of this compound against pathogenic strains.

Specific assessments of the antifungal activity of this compound are not present in the available literature.

Assessment of Antiviral Potential

No dedicated studies on the antiviral potential of this compound could be located. While some phenothiazines have been investigated for antiviral properties, data for this specific compound is absent.

There is no available information or data regarding the ability of this compound to inhibit viral replication in cellular models.

No research has been published on the effects of this compound on the mechanisms of viral entry or cell-cell fusion.

Exploratory Research into Antiproliferative and Cytotoxic Effects

Screening against Diverse Cancer Cell Lines

While direct in vitro studies on the anticancer activity of this compound against a wide array of cancer cell lines are not extensively documented in publicly available literature, research on closely related phenothiazine derivatives provides compelling evidence for their tumoricidal potential. Phenothiazines have demonstrated anti-cancer properties through various mechanisms. mdpi.com

For instance, a novel phenothiazine analog, CWHM-974, has shown greater potency than the established drug fluphenazine (B1673473) against a panel of cancer cell lines. researchgate.net This suggests that the anticancer effects of certain phenothiazine derivatives are independent of dopamine (B1211576) and serotonin (B10506) receptor signaling, which is the primary mechanism for their antipsychotic effects. researchgate.net The activity of these compounds is thought to be, at least in part, mediated through the inhibition of calmodulin (CaM), a key calcium-binding protein involved in cell signaling and proliferation. researchgate.net

Another study on novel 3-methyl-1,6-diazaphenothiazine derivatives, which are structurally related to the core phenothiazine scaffold, revealed high cytotoxic potential towards melanoma cell lines, with IC50 values ranging from 17 to 137 µM. plos.org This activity was found to be dependent on the specific substitutions on the phenothiazine ring system. plos.org

The general anticancer potential of phenothiazine derivatives is further supported by studies on other complex structures incorporating the phenothiazine nucleus. For example, some PEGylated and TEGylated phenothiazine derivatives have demonstrated antitumor activity against various human tumor cell lines. ijrap.net These findings underscore the potential of the phenothiazine scaffold as a template for the development of new anticancer agents.

Modulation of Multidrug Resistance Mechanisms in Cancer Cells

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and therapeutic efficacy. nih.gov

Phenothiazine derivatives have been investigated for their ability to modulate MDR. A study on seven commercially available phenothiazine derivatives demonstrated that they can act as inhibitors of P-gp. nih.gov By increasing the intracellular accumulation of rhodamine 123, a known P-gp substrate, in a P-gp-overexpressing lymphoma cell line, these compounds showed their potential to reverse P-gp-mediated MDR. nih.gov Interestingly, the same study found that these derivatives stimulated the activity of another ABC transporter, the multidrug resistance-associated protein 1 (MRP1), highlighting the complex and sometimes opposing interactions of these compounds with different MDR pumps. nih.gov This dual activity classifies them as atypical MDR modulators. nih.gov

The ability of tyrosine kinase inhibitors (TKIs) with a pyrazolo[3,4-d]pyrimidine structure to inhibit P-gp further supports the potential of targeting this transporter. nih.gov These TKIs were found to directly interact with P-gp and inhibit its ATPase activity, which is essential for its drug efflux function. nih.gov This provides a rationale for exploring compounds like this compound, which share structural motifs with known P-gp modulators, as potential agents to overcome multidrug resistance in cancer.

Investigations into Anti-parasitic and Anti-protozoal Activities

The phenothiazine scaffold has been a fruitful source for the discovery of agents against a variety of parasitic and protozoal infections.

Anti-leishmanial Activity: Research into new 3-amino-1-arylpropan-1-one derivatives, which are structurally analogous to this compound, has shown promising results against Leishmania infantum. nih.gov These compounds were found to inhibit trypanothione (B104310) reductase (TR), an enzyme crucial for the parasite's survival and absent in humans, making it an attractive drug target. nih.govnih.gov In one study, all newly synthesized compounds in this class exhibited activity, with two compounds, 2a and 2b, being the most potent inhibitors. nih.gov This suggests that the aminopropanone backbone is a viable starting point for the development of novel anti-leishmanial agents. nih.gov

Anti-trypanosomal Activity: Phenothiazine derivatives have also demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov Phenothiazinium dyes, such as methylene (B1212753) blue and its analogues, have been shown to inhibit the proliferation of T. cruzi at nanomolar concentrations with low toxicity to host cells. nih.gov The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and disruption of the parasite's mitochondrial potential. nih.gov Furthermore, phenothiazine-based inhibitors of trypanothione reductase have been designed and shown to have selective in vitro activity against Trypanosoma brucei and T. cruzi. nih.gov

Anti-plasmodial Activity: The fight against malaria, caused by Plasmodium species, has also benefited from research into phenothiazine derivatives. A series of these compounds were found to inhibit falcipain, a cysteine protease of Plasmodium falciparum that is essential for the parasite's degradation of hemoglobin. nih.gov This inhibition was associated with anti-parasitic activity in cultured P. falciparum. nih.gov This highlights a potential mechanism through which phenothiazine-based compounds could exert their antimalarial effects.

Other Emerging Biological Activities Relevant to Medicinal Chemistry Research

Beyond their applications in oncology and infectious diseases, phenothiazine derivatives, including structures related to this compound, have been explored for a variety of other biological activities.

Antidiabetic Activity: While direct studies on the antidiabetic potential of this compound are limited, the broader class of thioxoimidazolidin-4-one analogues has been investigated. nih.gov Certain compounds in this class have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

Anticonvulsant Activity: The phenothiazine nucleus is a known scaffold for compounds with central nervous system activity. Studies on amino acid derivatives of phenothiazine have explored their anticonvulsant properties. nih.gov Furthermore, compounds with a similar 1-amino-3-phenylpropan-1-one backbone, such as 1-diethylamino-3-phenylprop-2-en-1-one, have demonstrated protection in various seizure models in mice and rats, including the maximal electroshock and subcutaneous pentylenetetrazole screens. nih.govnih.gov

Anti-inflammatory Activity: Phenothiazine derivatives have been reported to possess anti-inflammatory properties. ijrap.net In vitro studies on various phenothiazine derivatives have shown their ability to inhibit protein denaturation, a hallmark of inflammation. researchgate.netnih.govmdpi.com For example, one study demonstrated that newly synthesized phenothiazine derivatives exhibited concentration-dependent inhibition of albumin denaturation. researchgate.net Another study on 3-aminovinylphosphonates showed their ability to suppress the generation of reactive oxygen intermediates and nitric oxide, key mediators of inflammation. mdpi.com

Antioxidant Activity: Many phenothiazine derivatives exhibit significant antioxidant activity. nih.gov This property is often attributed to the ability of the phenothiazine ring system to scavenge free radicals. nih.govresearchgate.net The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The antioxidant properties of phenothiazines may contribute to their therapeutic effects in conditions associated with oxidative stress. nih.gov

Antihistaminic Activity: Historically, some of the earliest recognized activities of phenothiazine derivatives were their antihistaminic effects. This property is due to their ability to act as antagonists at histamine (B1213489) H1 receptors.

Structure Activity Relationship Sar Studies of 3 Amino 1 Phenothiazin 10 Yl Propan 1 One and Its Structural Analogs

Rational Design and Synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one Derivatives for SAR Exploration

The rational design of derivatives of this compound is rooted in the established pharmacological importance of the phenothiazine (B1677639) scaffold. nih.gov This tricyclic system is a key pharmacophore in numerous antipsychotic, antihistaminic, and antiemetic drugs. ubbcluj.ro The design of novel analogs, such as the title compound, often involves the molecular hybridization of the phenothiazine core with other bioactive moieties to enhance or modulate its therapeutic properties. nih.gov The primary goal is often to develop compounds with improved efficacy and the ability to interact with multiple biological targets, which is particularly relevant for complex multifactorial diseases. nih.gov

The synthesis of these derivatives typically begins with the phenothiazine nucleus, which can be modified at the N-10 position. nih.govacs.org A common synthetic route involves the acylation of the phenothiazine ring with a suitable acyl chloride, followed by the introduction of an aminoalkyl side chain. nih.govacs.org For instance, the synthesis of N-acylaminophenothiazine hybrids has been explored for potential applications in neurodegenerative diseases. nih.gov Modifications can also be made to the phenothiazine ring itself, such as the introduction of various functional groups or the addition of carbo- or heterocyclic rings to enhance pharmacological properties. researchgate.net

A general synthetic strategy for 10-acylphenothiazine derivatives bearing an amino side chain, which would be applicable to this compound, can be envisioned as follows:

N-Acylation of Phenothiazine: Phenothiazine is reacted with a suitable acylating agent, such as 3-chloropropionyl chloride, in the presence of a base to yield the corresponding N-acylated phenothiazine intermediate.

Introduction of the Amino Group: The resulting intermediate, containing a reactive halide, is then treated with an appropriate amine to introduce the desired amino functionality at the terminus of the side chain.

This modular synthetic approach allows for the systematic variation of both the acyl chain and the terminal amino group, facilitating the generation of a library of analogs for comprehensive SAR studies.

Correlation of Structural Modifications with Observed Biological Activities

The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. if-pan.krakow.pl SAR studies have revealed that modifications to three key regions of the molecule can significantly impact their pharmacological profile: the phenothiazine ring, the alkyl side chain at the N-10 position, and the terminal amino group. pharmacy180.comcutm.ac.in

Table 1: Influence of Structural Modifications on the Biological Activity of Phenothiazine Derivatives

| Structural Modification | Observed Effect on Biological Activity | Reference(s) |

| Phenothiazine Ring Substitution | Substitution at the C-2 position with an electron-withdrawing group (e.g., -Cl, -CF3) generally enhances antipsychotic activity. pharmacy180.comslideshare.net Hydrophilic substituents at C-2 (e.g., -COCH3, -SO2N(CH3)2) can increase anti-multidrug resistance (MDR) activity. if-pan.krakow.pl | if-pan.krakow.plpharmacy180.comslideshare.net |

| Alkyl Side Chain Length | A three-carbon chain between the phenothiazine nitrogen and the terminal amino nitrogen is often optimal for neuroleptic activity. pharmacy180.comslideshare.net A four-carbon bridge has been associated with increased activity against cellular proliferation and MDR. nih.gov | pharmacy180.comslideshare.netnih.gov |

| Terminal Amino Group | A tertiary amino group generally confers maximum potency for antipsychotic and anti-MDR activities. if-pan.krakow.plcutm.ac.in Primary and secondary amines typically show reduced potency. if-pan.krakow.plcutm.ac.in | if-pan.krakow.plcutm.ac.in |

The antiproliferative and MDR-reversing activities of phenothiazines are also influenced by these structural features. For example, derivatives with a four-carbon alkyl bridge and a piperazine (B1678402) group in the side chain have demonstrated significant antiproliferative potential. if-pan.krakow.pl Furthermore, the presence of a tertiary amine in the side chain appears to enhance anti-MDR activity compared to primary or secondary amines. if-pan.krakow.pl

Identification of Key Pharmacophoric Elements for Target Interactions

The diverse biological activities of phenothiazine derivatives stem from their ability to interact with a variety of biological targets. nih.gov The identification of key pharmacophoric elements is crucial for understanding these interactions and for designing more selective ligands. The fundamental pharmacophore of phenothiazines consists of a lipophilic, linearly fused tricyclic system coupled with a hydrophilic, basic amino alkyl side chain. pharmacy180.com

Key pharmacophoric features include:

The Tricyclic Phenothiazine System: This rigid, hydrophobic core is essential for binding to many biological targets. if-pan.krakow.pl Its ability to interact with lipid bilayers facilitates cell membrane penetration. if-pan.krakow.pl

The N-10 Side Chain: The length and flexibility of this chain are critical. A three-carbon linker is often optimal for antipsychotic activity, likely by positioning the terminal amino group for effective receptor interaction. pharmacy180.comslideshare.net

The Terminal Amino Group: This basic group is typically protonated at physiological pH, allowing for ionic interactions with anionic sites on target proteins. if-pan.krakow.pl A tertiary amine is often preferred for maximal activity. cutm.ac.in

Ring Substituents: Electron-withdrawing groups at the C-2 position can enhance activity, possibly by influencing the electronic distribution of the ring system and its interaction with the receptor. slideshare.netslideshare.net

The conformation of the phenothiazine molecule also plays a significant role. Biologically active derivatives often adopt a specific conformation where the side chain is oriented in a particular direction relative to the tricyclic ring system. drugbank.com

Application of Computational Chemistry in SAR Analysis (e.g., QSAR modeling, Molecular Docking Simulations)

Computational chemistry has become an indispensable tool in the SAR analysis of phenothiazine derivatives, providing insights that complement experimental studies. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubbcluj.ro For phenothiazine derivatives, QSAR models have been developed to predict various activities, including antipsychotic, antitubercular, and anti-MDR effects. ubbcluj.rowisdomlib.orgnih.gov These models often utilize physicochemical descriptors such as lipophilicity (logP), electronic properties, and topological indices to quantify the structural features that govern activity. ubbcluj.roresearchgate.net For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have demonstrated the importance of hydrophobic and hydrogen bond acceptor fields for the MDR-reversing activity of phenothiazines. nih.gov

Molecular Docking Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For phenothiazine derivatives, docking studies have been employed to investigate their interactions with various targets, including dopamine (B1211576) receptors, acetylcholinesterase, and P-glycoprotein. nih.govnih.govnih.gov These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of phenothiazine derivatives with acetylcholinesterase have shown that these compounds can form hydrophobic interactions and hydrogen bonds within the enzyme's active site, suggesting their potential as anti-Alzheimer's agents. nih.gov Similarly, docking has been used to understand how these derivatives interact with cancer-related proteins. researchgate.net

Table 2: Application of Computational Methods in Phenothiazine SAR

| Computational Method | Application in Phenothiazine Research | Key Findings | Reference(s) |

| QSAR | Predicting antitubercular activity of phenothiazine derivatives. | Physicochemical descriptors like slogP and estate descriptors significantly contribute to biological activity. | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Investigating MDR-reversing activity. | Hydrophobic and hydrogen bond acceptor fields are dominant for anti-MDR activity. | nih.gov |

| Molecular Docking | Studying interactions with acetylcholinesterase. | Phenothiazine derivatives can form stable complexes within the active site through hydrophobic interactions and hydrogen bonds. | nih.gov |

| Molecular Docking | Investigating binding to cancer target proteins. | Identification of key binding interactions with proteins like human phosphoinositide 3-kinase (PI3K-gamma). | researchgate.net |

Together, these computational approaches provide a powerful framework for the rational design of new phenothiazine derivatives with improved therapeutic profiles. By predicting the activity of virtual compounds and elucidating their binding modes, these methods can help to prioritize synthetic efforts and accelerate the discovery of new drug candidates.

Mechanistic Insights into the Biological Action of 3 Amino 1 Phenothiazin 10 Yl Propan 1 One

Molecular Target Identification and Validation

Phenothiazines are widely recognized for their interaction with ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1). nih.gov This protein acts as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from within cells, thereby reducing their intracellular concentration and efficacy. nih.gov The ability of phenothiazines to inhibit P-gp is a cornerstone of their potential as MDR reversal agents. researchgate.net It is hypothesized that phenothiazines may bind to the drug-binding sites on P-gp, competitively or non-competitively inhibiting the efflux of anticancer drugs. researchgate.net

Furthermore, the structural similarity of phenothiazines to dopamine (B1211576) allows them to interact with dopaminergic receptors, which is the basis for their neuroleptic effects. if-pan.krakow.pl While not the primary focus in the context of MDR, this interaction highlights the potential for phenothiazines to engage with a variety of receptor systems.

Table 1: Potential Molecular Targets of Phenothiazine (B1677639) Derivatives

| Target Class | Specific Target Example | Potential Interaction |

| ABC Transporters | P-glycoprotein (P-gp/ABCB1) | Inhibition of efflux function |

| Receptors | Dopamine Receptors (e.g., D2) | Antagonism |

| Enzymes | Protein Kinase C (PKC) | Inhibition |

| Other Proteins | Calmodulin | Inhibition |

This table is based on the general properties of the phenothiazine class of compounds, as specific data for 3-Amino-1-phenothiazin-10-yl-propan-1-one is not available.

Cellular Pathway Analysis

Specific studies on the modulation of signaling cascades or gene expression by this compound have not been identified. However, research on other phenothiazine derivatives has demonstrated their capacity to influence key cellular pathways involved in cell survival, proliferation, and apoptosis.

For instance, some phenothiazines have been shown to affect the phosphorylation status of proteins within signaling cascades such as the Akt and MAPK/ERK pathways. researchgate.net These pathways are crucial for cell growth and survival, and their dysregulation is a hallmark of cancer. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

Additionally, some phenoxazine (B87303) compounds, which are structurally related to phenothiazines, have been observed to induce apoptosis in cancer cells by causing a significant reduction in intracellular pH. nih.gov This suggests a potential mechanism whereby phenothiazine derivatives could disrupt cellular homeostasis and trigger cell death pathways.

Investigation of Protein-Ligand Interactions

Detailed investigations, such as co-crystallization studies or advanced molecular modeling, specifically detailing the interaction of this compound with its putative protein targets are not available. However, computational docking studies have been employed to understand the interaction between various ligands and P-glycoprotein. nih.govnih.gov These studies suggest that ligands can bind within the transmembrane domain of P-gp, interacting with key amino acid residues to inhibit its transport function. The lipophilic nature of the phenothiazine ring is thought to facilitate its insertion into the cell membrane and subsequent interaction with the transmembrane domains of P-gp. if-pan.krakow.pl The side chain of the phenothiazine derivative is also believed to play a crucial role in the specificity and affinity of this interaction.

Elucidation of Mechanisms Related to Multi-Drug Resistance Reversal

The primary mechanism by which phenothiazines are thought to reverse MDR is through the direct inhibition of efflux pumps like P-glycoprotein. researchgate.net By blocking the action of P-gp, these compounds can increase the intracellular accumulation of co-administered chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic efficacy. researchgate.net

The general mechanism involves the phenothiazine derivative binding to P-gp, which prevents the pump from effectively recognizing and expelling the anticancer drug. researchgate.net This leads to a higher intracellular drug concentration, allowing the chemotherapeutic agent to reach its target and induce cell death. The presence of a carbonyl group in the structure of some phenothiazine-related compounds has been associated with enhanced MDR-reversal activity, although its exact position within the molecule may not be critical.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 3 Amino 1 Phenothiazin 10 Yl Propan 1 One

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

No data is publicly available regarding the metabolic stability, plasma protein binding, or permeability of 3-Amino-1-phenothiazin-10-yl-propan-1-one.

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

There are no published studies detailing the in vivo pharmacokinetic properties of this compound in any preclinical animal models.

Exploration of In Vivo Pharmacodynamic Effects in Disease Models

No research has been published exploring the in vivo pharmacodynamic effects of this compound in any disease models.

Future Research Directions and Unexplored Potential for 3 Amino 1 Phenothiazin 10 Yl Propan 1 One

Development of Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties

The synthesis of phenothiazine (B1677639) derivatives has been a central theme for medicinal chemists, as modifications to the tricyclic nucleus can dramatically alter pharmacokinetic profiles, receptor binding affinities, and therapeutic outcomes. jmedchem.com For 3-Amino-1-phenothiazin-10-yl-propan-1-one, future work should focus on both refining its synthesis and exploring a wide range of derivatives.

Novel synthetic strategies are moving beyond traditional methods. While reactions like the Ullmann-type coupling, which involves reacting a 2-bromodiphenylamine with sulfur, have offered good yields, emerging technologies promise greater efficiency and sustainability. jmedchem.com Green chemistry principles, such as using renewable feedstocks and biodegradable solvents, can create more environmentally responsible synthetic pathways. jmedchem.com Furthermore, diversity-oriented synthesis (DOS) presents a powerful approach to generate large libraries of structurally varied compounds from the phenothiazine core. jmedchem.com Applying DOS to this compound could rapidly produce a wide array of analogues for high-throughput screening.

Derivatization remains a key strategy for enhancing the properties of phenothiazine compounds. Structural modifications can be systematically explored to improve biological activity.

Halogenation: Introducing halogen atoms at specific positions on the aromatic rings is a well-established method to influence receptor interactions. jmedchem.com For instance, the antipsychotic drug Chlorpromazine (B137089) is synthesized by chlorinating phenothiazine at the 2-position. jmedchem.com

N-Alkylation and Acylation: The nitrogen atom of the phenothiazine ring system is a versatile point for modification. mdpi.com N-alkylation has produced crucial medicines like promethazine (B1679618) and ethopropazine. mdpi.com Similarly, reacting 10-chloroacetylphenothiazine with various amines or acid salts can yield a series of 10-substituted phenothiazines. nih.gov

Side Chain Modification: The aminopropanone side chain of the target compound offers numerous possibilities for alteration to modulate activity.

| Derivatization Strategy | Potential Outcome | Example from Phenothiazine Class | Citation |

| Ring Halogenation | Enhanced receptor binding and biological activity | Chlorination at the 2-position to produce Chlorpromazine. | jmedchem.com |

| N-Alkylation | Modified CNS activity, antihistaminic, or anti-Parkinsonian properties | N-alkylation leading to Promethazine and Ethopropazine. | mdpi.com |

| Molecular Hybridization | Novel mechanisms of action, synergistic effects | Linking phenothiazine to scaffolds like dithiocarbamate (B8719985) or chalcone. | nih.govmdpi.com |

| Diversity-Oriented Synthesis | Rapid generation of a compound library for screening | Application of modular reaction sequences to a common phenothiazine starting material. | jmedchem.com |

Exploration of Synergistic Effects with Other Research Compounds in Combination Studies

A significant area of untapped potential for this compound lies in its use in combination with other compounds. The parent phenothiazine class has already demonstrated synergistic effects in various contexts, particularly in oncology research. For example, some phenothiazine derivatives show synergism with doxorubicin (B1662922) against multidrug-resistant (MDR) colonic adenocarcinoma cells. nih.gov Another study noted that the combined therapy of chlorpromazine and tamoxifen (B1202) has led to synergistic anticancer effects. nih.govacs.org

Future research could systematically screen this compound and its novel derivatives against panels of existing therapeutic agents. This approach could identify combinations that enhance efficacy, overcome resistance mechanisms, or reduce the required concentration of one or both agents. Such studies are particularly relevant in complex diseases where multi-target approaches are often more effective. For instance, phenothiazine hybrids have been investigated for their ability to overcome drug resistance in tuberculosis research by targeting different mycobacterial pathways. mdpi.com

| Phenothiazine Derivative | Combination Partner | Observed Synergistic Effect | Research Context | Citation |

| Unspecified Phenothiazine Hybrids | Doxorubicin | Enhanced cytotoxicity | Multidrug-Resistant Colon Adenocarcinoma Cells | nih.gov |

| Chlorpromazine | Tamoxifen | Synergistic anticancer effects | Cancer Therapy | nih.govacs.org |

Advanced In Vitro Model Systems for Biological Evaluation (e.g., organoids, 3D cell cultures)

The biological evaluation of new chemical entities has been revolutionized by the development of advanced in vitro models that more accurately mimic human physiology. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more faithful representation of the in vivo environment compared to traditional 2D cell cultures. corning.com These models are becoming critical for studying complex biological processes and assessing compound effects. youtube.com

For a compound like this compound, these advanced models provide an unparalleled opportunity for detailed biological characterization.

Spheroids: These simpler 3D models can partially recreate a tumor's structure and are useful for high-throughput screening and studying compound penetration. nih.govnih.gov

Organoids: Derived from stem cells or patient tissues, organoids can accurately emulate the complexity and functionality of an organ. nih.gov Liver organoids, for example, retain the genetic variability of the original tissue and provide a robust platform for personalized drug screening. nih.govnih.gov This is highly relevant as phenothiazines have been tested for their effects in liver cancer cell lines. nih.gov

Utilizing these models would allow researchers to investigate the effects of this compound in a system that reflects human tissue complexity, potentially revealing activities not observable in simpler models. nih.gov Automated high-content imaging can be integrated with these 3D cultures to quantify various phenotypic changes, such as cell viability, apoptosis, and the expression of specific biomarkers within the organoid structure. youtube.com Despite their advantages, it is noted that these models may lack functional vasculature and immune components, which is a consideration for experimental design. nih.govnih.gov

Computational Design of Enhanced Analogues with Predicted Biological Activities

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery, accelerating the design of new compounds and providing insight into their mechanisms of action. jmedchem.com This approach is particularly well-suited for exploring the potential of the phenothiazine scaffold.

Future research on this compound should heavily leverage computational design. By using predictive modeling, researchers can simulate reaction pathways and fine-tune conditions before any lab work begins, saving time and resources. jmedchem.com Structure-activity relationship (SAR) studies, guided by computational techniques, can illuminate how specific structural features of the molecule contribute to its biological effects. jmedchem.com

Molecular docking studies can predict the binding affinity of designed analogues against specific biological targets. For example, computational studies on unique phenothiazine analogues have been conducted to explore their inhibitory activity against the acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease research. nih.gov In one such study, designed compounds exhibited Glide scores (a measure of binding affinity) ranging from -13.4237 to -8.43439. nih.gov Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of a ligand-protein complex. nih.gov This in silico screening can prioritize the most promising candidates for synthesis and subsequent in vitro and in vivo testing. nih.gov

| Computational Technique | Application for Phenothiazine Analogues | Example Finding | Citation |

| Molecular Docking | Predict binding affinity to biological targets like enzymes. | Designed phenothiazine analogues showed Glide scores from -13.4237 to -8.43439 against Acetylcholinesterase. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | Guide the design of compounds with enhanced therapeutic efficacy. | Computational tools aid in exploring SAR to optimize properties. | jmedchem.com |

| Molecular Dynamics (MD) Simulations | Gain insights into the dynamic behavior and stability of protein-ligand complexes. | Used to study the dynamic behavior of a potent phenothiazine inhibitor with its target protein. | nih.gov |

| In Silico Target Screening | Identify potential biological targets for novel compounds. | Cholinesterases were identified as common targets for a set of screened phenothiazines. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.